molecular formula C8H12F2O3 B13485528 Methyl 3-(3,3-difluorocyclobutyl)-2-hydroxypropanoate

Methyl 3-(3,3-difluorocyclobutyl)-2-hydroxypropanoate

Cat. No.: B13485528
M. Wt: 194.18 g/mol
InChI Key: NPEKUURNFAETGE-UHFFFAOYSA-N
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Description

Methyl 3-(3,3-difluorocyclobutyl)-2-hydroxypropanoate is a fluorinated ester derivative characterized by a 3,3-difluorocyclobutyl substituent at the third carbon of a propanoate backbone, a hydroxyl group at the second carbon, and a methyl ester group. The difluorocyclobutyl moiety introduces steric bulk and electronic effects due to the electron-withdrawing fluorine atoms, which can influence reactivity, lipophilicity, and metabolic stability.

Properties

Molecular Formula

C8H12F2O3

Molecular Weight

194.18 g/mol

IUPAC Name

methyl 3-(3,3-difluorocyclobutyl)-2-hydroxypropanoate

InChI

InChI=1S/C8H12F2O3/c1-13-7(12)6(11)2-5-3-8(9,10)4-5/h5-6,11H,2-4H2,1H3

InChI Key

NPEKUURNFAETGE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1CC(C1)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,3-difluorocyclobutyl)-2-hydroxypropanoate typically involves the reaction of 3,3-difluorocyclobutanone with methyl 2-hydroxypropanoate under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic addition of the hydroxypropanoate to the difluorocyclobutanone .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,3-difluorocyclobutyl)-2-hydroxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(3,3-difluorocyclobutyl)-2-hydroxypropanoate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-(3,3-difluorocyclobutyl)-2-hydroxypropanoate involves its interaction with specific molecular targets. The difluorocyclobutyl group can enhance binding affinity to certain enzymes or receptors, modulating their activity. The hydroxyl and ester groups also play a role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares key structural and functional features of Methyl 3-(3,3-difluorocyclobutyl)-2-hydroxypropanoate with related compounds:

Compound Name Substituent at C3 Functional Groups Key Features CAS Number (if available) References
This compound 3,3-difluorocyclobutyl 2-hydroxy, methyl ester Alicyclic fluorination, steric bulk Not explicitly provided
(R)-Methyl 3-(4-fluorophenyl)-2-hydroxypropanoate 4-fluorophenyl 2-hydroxy, methyl ester Aromatic fluorine, chiral center 124980-98-9
Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate 2-chlorophenyl 2-hydroxy, methyl ester Chlorine substituent, aromatic 133373-32-7
Methyl 3,3,3-trifluoro-2-(trifluoromethyl)propanoate Trifluoromethyl, trifluoro Methyl ester High fluorination, no hydroxyl group MFCD00054663
Methyl 3-(3,3-difluorocyclobutyl)-3-oxo-propanoate 3,3-difluorocyclobutyl 3-oxo, methyl ester Oxo group vs. hydroxyl, keto-enol tautomerism 1191096-28-2

Electronic and Steric Effects

  • Alicyclic vs. Aromatic Substituents: The 3,3-difluorocyclobutyl group in the target compound introduces a strained alicyclic system, which may enhance metabolic stability compared to aromatic analogs like (R)-Methyl 3-(4-fluorophenyl)-2-hydroxypropanoate. The latter’s aromatic fluorine contributes to resonance effects, while the cyclobutyl fluorine atoms exert inductive electron withdrawal .
  • Fluorine vs. Chlorine: Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate () features a chlorine atom, which is more electron-withdrawing than fluorine but less lipophilic.

Physicochemical Properties

  • Lipophilicity: The difluorocyclobutyl group likely increases lipophilicity compared to non-fluorinated analogs, improving membrane permeability. However, it may be less lipophilic than the trifluoromethylated compound (), which has higher fluorine content .
  • Hydrogen Bonding : The 2-hydroxy group enables hydrogen bonding, a feature absent in the 3-oxo analog (). This could enhance solubility or binding affinity in biological systems .

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